2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one
Overview
Description
2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one is an organic compound with a complex structure that includes a diazepane ring and multiple ethyl and butanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation and crystallization to isolate the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The diazepane ring can interact with various enzymes and receptors, potentially modulating their activity. The ethyl and butanoyl groups may influence the compound’s solubility and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-ethylbutan-1-ol: A related compound with similar structural features but lacking the diazepane ring.
2-ethylhexanol: Another similar compound used in the production of plasticizers and lubricants.
Uniqueness
2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-1-[4-(2-ethylbutanoyl)-1,4-diazepan-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-5-14(6-2)16(20)18-10-9-11-19(13-12-18)17(21)15(7-3)8-4/h14-15H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHPBMWMAQACRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C(=O)C(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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